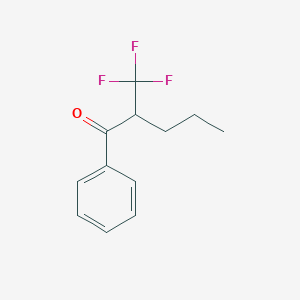
1-Phenyl-2-(trifluoromethyl)-1-pentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-(trifluoromethyl)-1-pentanone is an organic compound characterized by the presence of a phenyl group, a trifluoromethyl group, and a pentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-(trifluoromethyl)-1-pentanone typically involves the introduction of a trifluoromethyl group into an organic molecule. One common method is the trifluoromethylation of a suitable precursor. For example, trifluoromethylation can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as tetrabutylammonium fluoride .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes. These processes are optimized for high yield and efficiency, often utilizing continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-(trifluoromethyl)-1-pentanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-Phenyl-2-(trifluoromethyl)-1-pentanone has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials, including polymers and coatings with improved properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(trifluoromethyl)-1-pentanone involves its interaction with molecular targets through various pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where increased membrane permeability can lead to better therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A pharmaceutical compound with a trifluoromethyl group, used as an antidepressant.
Celecoxib: An anti-inflammatory drug containing a trifluoromethyl group.
Fipronil: An agrochemical with a trifluoromethyl group, used as an insecticide.
Uniqueness
1-Phenyl-2-(trifluoromethyl)-1-pentanone is unique due to its specific combination of a phenyl group, a trifluoromethyl group, and a pentanone backbone. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C12H13F3O |
|---|---|
Molecular Weight |
230.23 g/mol |
IUPAC Name |
1-phenyl-2-(trifluoromethyl)pentan-1-one |
InChI |
InChI=1S/C12H13F3O/c1-2-6-10(12(13,14)15)11(16)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3 |
InChI Key |
GTRCQIJHODWDMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)C1=CC=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


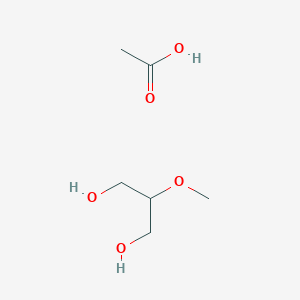
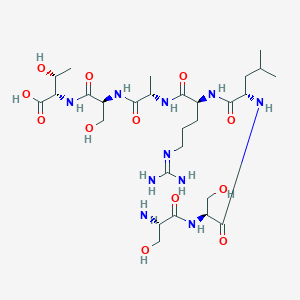
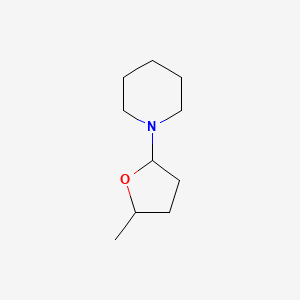
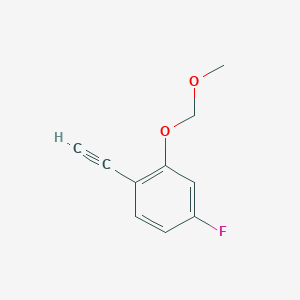
![2-Bromo-1,3-bis{[2-(2-chloroethoxy)ethoxy]methyl}benzene](/img/structure/B12525276.png)
![1,3-Dimethoxy-4-[(E)-1-phenylbut-1-en-3-yl]benzene](/img/structure/B12525284.png)
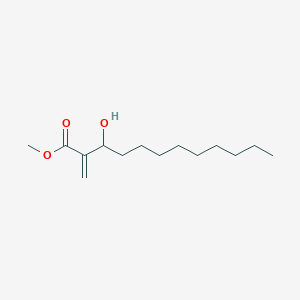
![Bicyclo[4.2.0]oct-7-en-2-one, 7-butyl-8-(methylseleno)-](/img/structure/B12525294.png)
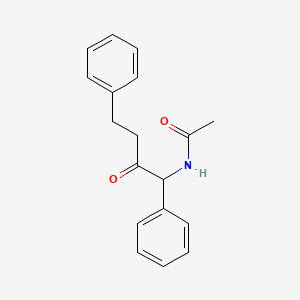
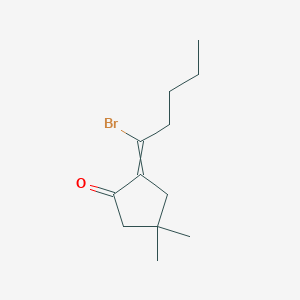
![2'-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]adenosine](/img/structure/B12525302.png)
![2-[2-(5-Methylpyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12525304.png)
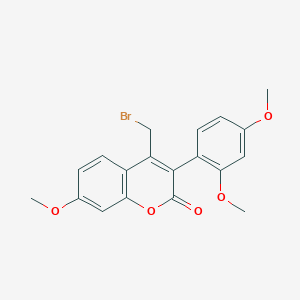
![Propanedioic acid, methoxy[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester](/img/structure/B12525308.png)
